molecular formula C7H6O5 B094303 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate CAS No. 15997-62-3

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Cat. No. B094303
CAS RN: 15997-62-3
M. Wt: 170.12 g/mol
InChI Key: IWUSEHGANVYEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyran derivatives can vary based on the desired substitution pattern and functional groups. For instance, the synthesis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine involves the formation of a dihydropyridine ring with specific substituents, including a pyrazolyl group and a nitrophenyl group . Another approach is the catalyst-free synthesis of 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates from 2-amino-3-cyano-4-H-pyrans, using iodobenzene diacetate as an oxidant . Additionally, 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines are synthesized from dehydroacetic acid derivatives and hydrazine .

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by the presence of a six-membered ring containing an oxygen atom. The crystal structure of the synthesized 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine shows an orthogonal arrangement of the phenyl ring and a cis/cis arrangement of the ester groups . This information is crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyran derivatives is influenced by the substituents attached to the pyran ring. For example, the presence of an enamine fragment in the reactants allows for the reaction with iodobenzene diacetate to form pyran fused 2-acetoxy-NH-aziridines . The reactivity of these compounds can be further explored in various chemical reactions, which can be useful for structure-activity relationship (SAR) studies in pharmaceutical and medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are determined by their molecular structure. The presence of different functional groups, such as esters, nitro groups, or hydroxyl groups, can affect properties like solubility, melting point, and reactivity. The papers provided do not give specific physical property data, but such properties can typically be elucidated through techniques like NMR, IR, and mass spectroscopy, as mentioned for the 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research highlights the significance of pyranopyrimidine cores, derived from compounds like 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, are crucial for developing bioactive molecules through one-pot multicomponent reactions. This process is enhanced by using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscoring the importance of catalysis in organic synthesis (Parmar, Vala, & Patel, 2023).

Antioxidant Activity and Chemical Analysis

Antioxidants play a crucial role in various fields, including food engineering and pharmaceutical research. Methods like ORAC and FRAP are vital for determining the antioxidant capacity of compounds, including derivatives of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate. These methods, based on hydrogen atom transfer and electron transfer, are essential in assessing the antioxidant activity of complex samples. Such studies are pivotal in clarifying the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).

Pharmacological Interests in Morpholine and Pyrans Derivatives

Morpholine and its derivatives, including pyrans, hold significant pharmacological interest due to their broad spectrum of activities. The exploration of methodologies for synthesizing these compounds reveals their potential as pharmacophores, highlighting their relevance in drug discovery and development. This area of research is crucial for the synthesis of novel compounds with enhanced biological activities (Asif & Imran, 2019).

properties

IUPAC Name

(2,6-dioxo-3H-pyran-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSEHGANVYEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498303
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

CAS RN

15997-62-3
Record name 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15997-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetone-1,3-dicarboxylic acid (30 g; 205 mmol) was added in portions to acetic anhydride (55 ml; 582 mmol) and the mixture was stirred at 35° C. for 24 h. The reaction mixture was diluted with toluene (200 ml) and kept at 4° C. for 3 h. A precipitate was isolated by filtration, washed with toluene and dried under reduced pressure to furnish 18.91 g (54%) of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate as a light brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.